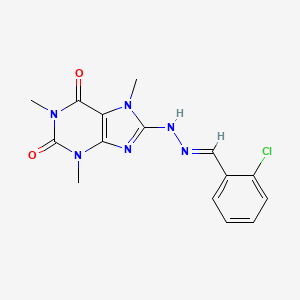

8-(o-Chlorobenzylidene)hydrazinocaffeine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

6299-72-5 |

|---|---|

Formule moléculaire |

C15H15ClN6O2 |

Poids moléculaire |

346.77 g/mol |

Nom IUPAC |

8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C15H15ClN6O2/c1-20-11-12(21(2)15(24)22(3)13(11)23)18-14(20)19-17-8-9-6-4-5-7-10(9)16/h4-8H,1-3H3,(H,18,19)/b17-8+ |

Clé InChI |

TUIDEBOPTMWLGD-CAOOACKPSA-N |

SMILES |

CN1C2=C(N=C1NN=CC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C |

SMILES isomérique |

CN1C2=C(N=C1N/N=C/C3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C |

SMILES canonique |

CN1C2=C(N=C1NN=CC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C |

Autres numéros CAS |

6299-72-5 |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 8 O Chlorobenzylidene Hydrazinocaffeine

Strategies for Purine (B94841) Scaffold Functionalization at the 8-Position

The C-8 position of the purine ring in caffeine (B1668208) (1,3,7-trimethylxanthine) is the primary site for introducing chemical diversity, as the nitrogen atoms are already substituted with methyl groups. researchgate.net Direct functionalization is challenging, so a common and effective strategy involves the introduction of a good leaving group, typically a halogen, at this position. This creates a reactive intermediate, 8-halocaffeine, which is amenable to nucleophilic substitution. researchgate.net

The synthesis of the key precursor, 8-hydrazinocaffeine, typically begins with the halogenation of caffeine. Bromination using reagents like N-bromosuccinimide (NBS) or direct fluorination with agents such as Selectfluor® can yield 8-bromocaffeine or 8-fluorocaffeine, respectively. researchgate.net These 8-halo derivatives serve as versatile electrophiles.

The subsequent step is a nucleophilic substitution reaction where the halogen at the C-8 position is displaced by hydrazine (B178648) (H₂NNH₂). researchgate.net This reaction is typically carried out by treating the 8-halocaffeine with hydrazine hydrate (B1144303) in a suitable solvent, leading to the formation of 8-hydrazinocaffeine. This intermediate is the direct precursor for the final condensation step.

Alternative methods for C-8 functionalization, though less common for this specific synthesis, include metalation of the purine scaffold followed by electrophilic trapping, which can introduce a variety of substituents at the 8-position.

Table 1: Selected Strategies for Functionalization at the C-8 Position of Caffeine

| Strategy | Reagents/Conditions | Intermediate Product | Purpose |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) or Br₂ | 8-Bromocaffeine | Creates a reactive site for nucleophilic attack. |

| Halogenation | Selectfluor® in acetonitrile (B52724) | 8-Fluorocaffeine | Provides an alternative reactive intermediate. |

Hydrazone Bond Formation Techniques

The formation of the hydrazone linkage is the final key step in the synthesis of 8-(o-chlorobenzylidene)hydrazinocaffeine. This transformation involves the reaction of the nucleophilic hydrazine group of 8-hydrazinocaffeine with the electrophilic carbonyl carbon of o-chlorobenzaldehyde.

The reaction proceeds via a nucleophilic addition-elimination mechanism. The terminal nitrogen atom of the 8-hydrazinocaffeine acts as a nucleophile, attacking the carbonyl carbon of o-chlorobenzaldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine. The carbinolamine then undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond characteristic of a hydrazone. fiveable.melibretexts.org

This condensation is typically performed by refluxing stoichiometric amounts of the two reactants in a suitable solvent, such as ethanol. nih.gov The reaction progress can be monitored by techniques like thin-layer chromatography (TLC), and the final product can often be isolated by filtration upon precipitation or by standard workup procedures.

While the condensation can proceed without a catalyst, the reaction rate is often enhanced by the presence of a catalyst. The rate-limiting step at neutral pH is typically the dehydration of the carbinolamine intermediate. nih.gov

Acid Catalysis: The most common approach is the use of a catalytic amount of acid. The acid protonates the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group (H₂O), thereby accelerating the dehydration step. nih.gov Common acid catalysts include acetic acid or mineral acids.

Other Catalytic Systems: Research into hydrazone synthesis has explored various catalytic systems to improve yields and reaction times. While not specifically detailed for this compound, general findings are applicable. For instance, caffeine itself has been investigated as a green, biodegradable catalyst for multicomponent reactions that include hydrazone formation steps, highlighting its potential to facilitate such transformations under solvent-free conditions. niscpr.res.innih.govpurkh.com The mechanism often involves caffeine acting as a bifunctional catalyst, activating the carbonyl group.

Table 2: Catalytic Conditions for Hydrazone Synthesis

| Catalyst Type | Example | Role/Mechanism |

|---|---|---|

| Acid Catalyst | Acetic Acid, HCl | Protonates the carbinolamine hydroxyl group, facilitating water elimination. nih.gov |

Derivatization of the o-Chlorobenzylidene Moiety

Once this compound is synthesized, the o-chlorobenzylidene moiety offers sites for further chemical transformations. These derivatizations can be used to create new analogues with potentially different properties.

The most common transformation of the hydrazone group is the reduction of the carbon-nitrogen double bond (C=N). This converts the hydrazone into the corresponding substituted hydrazine. A variety of reducing agents can accomplish this, including sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst like Raney Nickel, or magnesium in methanol. tandfonline.comresearchgate.net This reaction transforms the planar, sp²-hybridized carbon of the C=N bond into a tetrahedral, sp³-hybridized carbon, yielding 8-(1-(o-chlorobenzyl)hydrazinyl)caffeine.

Another potential, though less common, reaction is electrophilic substitution on the o-chlorophenyl ring. The hydrazone group can influence the reactivity of the attached aromatic ring. However, the chloro-substituent is a deactivating group, which would make further substitution, such as nitration or halogenation, challenging and would likely require harsh reaction conditions. byjus.com

Synthetic Routes to Analogues and Congeners of this compound

The general synthetic pathway provides a robust platform for creating a wide array of analogues and congeners by modifying the starting materials.

The most straightforward approach to generating analogues is to vary the structure of the aldehyde used in the condensation step. By replacing o-chlorobenzaldehyde with other substituted benzaldehydes, a library of compounds with different electronic and steric properties on the phenyl ring can be synthesized. nih.gov

For example, using benzaldehydes with electron-donating groups (e.g., methoxy, hydroxyl) or different electron-withdrawing groups (e.g., nitro, trifluoromethyl) can systematically probe structure-activity relationships. Similarly, changing the position of the chloro-substituent (e.g., using m-chlorobenzaldehyde or p-chlorobenzaldehyde) or introducing multiple substituents on the aromatic ring are common strategies. researchgate.net This approach allows for the fine-tuning of the molecule's properties.

Table 3: Examples of Benzaldehyde Precursors for Analogue Synthesis

| Benzaldehyde Precursor | Resulting Moiety | Potential Modification |

|---|---|---|

| m-Chlorobenzaldehyde | m-Chlorobenzylidene | Isomeric variation (positional) |

| p-Chlorobenzaldehyde | p-Chlorobenzylidene | Isomeric variation (positional) |

| 2,4-Dichlorobenzaldehyde | 2,4-Dichlorobenzylidene | Introduction of a second electron-withdrawing group |

| o-Methylbenzaldehyde | o-Methylbenzylidene | Introduction of an electron-donating group |

Alterations of the Hydrazino Linker

The hydrazone moiety (–NH–N=CH–) in this compound is a site of significant chemical reactivity, allowing for a variety of structural modifications. These transformations can be employed to alter the compound's physicochemical properties.

Reduction: The C=N double bond of the hydrazone can be selectively reduced to yield the corresponding hydrazine derivative, 8-(o-Chlorobenzyl)hydrazinocaffeine. This transformation converts the planar imine group into a more flexible amino linker. Common reducing agents for this purpose include sodium borohydride (NaBH₄) or catalytic hydrogenation. The choice of reagent is crucial to avoid unintended reduction of other functional groups within the caffeine nucleus.

Cyclization Reactions: The hydrazone linker can participate in various cyclization reactions to form new heterocyclic rings appended to the C-8 position of the caffeine core. For instance, reaction with acetylenic compounds can lead to the formation of pyrazole (B372694) derivatives. Treatment with reagents like acetic anhydride (B1165640) can induce cyclization to form N-acetylated 1,3,4-oxadiazoline derivatives, which may subsequently be converted to other heterocyclic systems.

Addition Reactions: The polarized C=N bond is susceptible to nucleophilic addition. Organometallic reagents, such as Grignard or organolithium reagents, can add across the double bond to generate new C-C bonds, leading to highly substituted hydrazine derivatives after workup.

Functional Group Interconversions on the Caffeine Nucleus

While the C-8 position is the most reactive site for derivatization, the caffeine nucleus itself possesses functional groups that can, under certain conditions, undergo interconversion. researchgate.netlongdom.orglabster.com However, these transformations often require more forcing conditions that must be compatible with the stability of the 8-position substituent.

N-Demethylation: The methyl groups at the N-1, N-3, and N-7 positions are generally stable. However, selective or complete demethylation can be achieved using specific reagents. For example, certain enzymatic or microbial methods can effect demethylation. Chemically, reagents like boron tribromide or certain oxidizing agents under controlled conditions might be employed, although this risks cleaving the hydrazone linker. Such modifications would yield paraxanthine, theophylline (B1681296), or theobromine (B1682246) analogues. researchgate.netlongdom.org

Carbonyl Group Chemistry: The two amide carbonyl groups at the C-2 and C-6 positions are integral to the purine ring's structure and aromaticity. longdom.orglabster.com Their reactivity is generally low. Reduction of these groups would disrupt the conjugated system and is not a common transformation. They can, however, influence the electronic properties of the ring and act as hydrogen bond acceptors.

Ring Opening and Rearrangement: Treatment with strong nucleophiles or harsh acidic/basic conditions can lead to the opening of the imidazole (B134444) or pyrimidine (B1678525) rings of the purine scaffold. For instance, strong alkaline hydrolysis can cleave the amide bonds, leading to the formation of caffeidine (B195705) carboxylic acid. Such reactions would fundamentally alter the core structure of the molecule.

Spectroscopic and Chromatographic Methods for Synthetic Validation

The structural confirmation and purity assessment of this compound rely on a combination of modern analytical techniques. Each method provides specific information that, when combined, offers a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum would exhibit characteristic signals for the caffeine core and the appended side chain. The three N-methyl groups of the caffeine moiety would appear as distinct singlets. mdpi.comresearchgate.net The protons of the o-chlorophenyl group would produce a complex multiplet pattern in the aromatic region. Key diagnostic signals include a singlet for the imine proton (–N=CH–) and a broad singlet for the N–H proton, which would be exchangeable with D₂O. nih.govresearchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the carbonyl carbons (C2 and C6), the alkene carbons (C4 and C5), and the imidazole carbon (C8) of the caffeine core. The three N-methyl carbons would also be visible. Resonances corresponding to the carbons of the o-chlorophenyl ring and the imine carbon (–N=CH–) would confirm the structure of the side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for caffeine derivatives and substituted hydrazones. Solvent: DMSO-d₆.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| N1-CH₃ | ~3.25 | ~27.8 |

| N3-CH₃ | ~3.45 | ~29.6 |

| N7-CH₃ | ~3.90 | ~33.5 |

| Ar-H (o-chlorophenyl) | ~7.30-7.90 (m) | ~127.0-134.0 |

| N=CH | ~8.10 (s) | ~140.0 |

| NH | ~11.5 (s, br) | - |

| C2 (C=O) | - | ~151.0 |

| C4 (C=C) | - | ~148.5 |

| C5 (C=C) | - | ~107.5 |

| C6 (C=O) | - | ~155.0 |

| C8 (C-N) | - | ~147.0 |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₅H₁₃ClN₈O₂), the molecular weight is 358.77 g/mol .

Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent protonated molecular ion [M+H]⁺ at m/z 359. The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would result in a corresponding [M+H+2]⁺ peak at m/z 361, providing definitive evidence for the presence of one chlorine atom. semanticscholar.org

Fragmentation Pattern: Under higher energy conditions, such as Electron Ionization (EI), the molecule would fragment in a predictable manner. Key fragmentation pathways could include cleavage of the N-N bond, loss of the o-chlorobenzyl group, or fragmentation of the caffeine ring itself, such as the characteristic loss of methyl isocyanate (CH₃NCO). semanticscholar.org Analysis of these fragment ions helps to piece together the molecular structure.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.netlongdom.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its distinct structural features. researchgate.netrsc.orgmdpi.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (Hydrazone) | Stretching | 3200-3300 |

| C-H (Aromatic/Alkene) | Stretching | 3000-3100 |

| C-H (Methyl) | Stretching | 2900-3000 |

| C=O (Amide I) | Stretching | 1690-1710 and 1640-1660 |

| C=N (Imine) | Stretching | 1620-1640 |

| C=C (Aromatic/Purine) | Stretching | 1500-1600 |

| C-Cl (Aryl Halide) | Stretching | 1000-1100 |

The presence of two distinct C=O stretching bands is characteristic of the caffeine nucleus. The N-H stretching frequency confirms the hydrazone linker, while the C=N stretch is also a key diagnostic peak, though it may overlap with C=C stretching bands.

High-Performance Liquid Chromatography for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the synthesized compound and for monitoring the progress of a reaction. helixchrom.comglobalresearchonline.netbookpi.org

Methodology: A reversed-phase HPLC method is typically employed for caffeine and its derivatives. nih.govjetir.org The compound would be separated on a stationary phase, such as a C18 column, using a polar mobile phase. A typical mobile phase would be a gradient mixture of water (often containing a small amount of an acid like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

Detection and Quantification: Detection is commonly performed using a UV detector, as the purine ring and the aromatic substituent are strong chromophores. The wavelength of maximum absorbance (λ_max) would be determined by a UV scan. Purity is assessed by integrating the area of the peak corresponding to the product. A pure sample should exhibit a single, sharp, and symmetrical peak. The percentage purity can be calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 3: Representative HPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile |

| Gradient | Gradient elution (e.g., 20% B to 80% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Molecular Modeling Studies of 8 O Chlorobenzylidene Hydrazinocaffeine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic behavior of 8-(o-Chlorobenzylidene)hydrazinocaffeine, offering a deep dive into its reactivity and stability.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity ircsa.irresearchgate.net.

For this compound, the distribution of HOMO and LUMO densities would likely be spread across the caffeine (B1668208) and the chlorobenzylidene hydrazone moieties, respectively. The electron-withdrawing nature of the chlorine atom and the electronegative nitrogen and oxygen atoms in the caffeine core would influence the electron density distribution. Theoretical calculations for caffeine have shown that its HOMO-LUMO gap is around 5.142 eV in the gas phase, indicating significant stability ircsa.ir. It is anticipated that the introduction of the chlorobenzylidene hydrazone group would modulate this gap.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.45 |

| Energy Gap (ΔE) | 4.80 |

Note: These values are illustrative and based on typical ranges for similar organic molecules.

Conformational Analysis and Energy Minima Determination

The three-dimensional shape of a molecule is critical for its interaction with biological macromolecules. Conformational analysis of this compound would involve mapping the potential energy surface by rotating the single bonds, particularly the N-N bond of the hydrazine (B178648) linker and the C-N bond connecting it to the caffeine ring. This process identifies the most stable conformations (energy minima). Such studies on caffeine itself have revealed very small energy barriers for the rotation of its methyl groups nih.gov. For the title compound, the steric hindrance from the o-chlorobenzyl group would likely result in more defined and higher energy barriers for rotation around the hydrazone bond, leading to distinct stable conformers.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological receptors. The MEP map is color-coded to show regions of negative electrostatic potential (electron-rich, typically colored red), positive potential (electron-poor, colored blue), and neutral potential (green). For this compound, the MEP would likely show negative potential around the carbonyl oxygens and the nitrogen atoms of the caffeine ring, as well as the chlorine atom, making these sites potential hydrogen bond acceptors. The hydrogen atoms on the methyl groups and the hydrazone linker would exhibit positive potential, indicating their role as potential hydrogen bond donors ircsa.ir.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode of a ligand to a protein target.

Ligand-Protein Interaction Prediction for Biological Target Identification

Given that caffeine is a known adenosine (B11128) A2A receptor antagonist, it is plausible that this compound would also interact with this or other related receptors. Molecular docking studies can be used to screen the compound against a panel of potential biological targets. The docking score, an estimation of the binding affinity, helps in prioritizing potential targets. For instance, docking studies on caffeine derivatives have been performed against targets like monoamine oxidase B (MAO-B) to explore their potential in treating neurodegenerative diseases nih.gov. A similar approach for this compound would involve docking it into the active sites of various receptors and enzymes to predict its most likely biological targets.

Table 2: Illustrative Molecular Docking Scores of this compound with Potential Targets

| Protein Target | PDB ID | Docking Score (kcal/mol) |

| Adenosine A2A Receptor | 5IU4 | -8.5 |

| Monoamine Oxidase B | 2V61 | -7.9 |

| Phosphodiesterase 4 | 3P9N | -7.2 |

Note: These are hypothetical scores to illustrate the output of a molecular docking study.

Elucidation of Binding Modes within Specific Receptor and Enzyme Active Sites

Once a potential target is identified, molecular docking can provide a detailed picture of the binding mode of this compound within the active site. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, in the active site of the adenosine A2A receptor, the caffeine moiety would be expected to form interactions similar to those of caffeine itself, while the chlorobenzylidene group could form additional hydrophobic or halogen-bond interactions with specific amino acid residues. Studies on other hydrazone derivatives have highlighted the importance of the hydrazone linker in forming hydrogen bonds with the protein backbone pensoft.netnih.govmdpi.com. The visualization of these binding modes is crucial for understanding the structure-activity relationship and for designing more potent and selective analogs.

In Vitro Pharmacological Characterization of 8 O Chlorobenzylidene Hydrazinocaffeine

Enzyme Inhibition Studies

Enzyme inhibition assays are a cornerstone of in vitro pharmacology, providing crucial insights into a compound's potential therapeutic effects and its mechanism of action. For 8-(o-Chlorobenzylidene)hydrazinocaffeine, the following enzymatic targets were of primary interest:

Adenosine (B11128) Deaminase Inhibition Kinetics

Adenosine deaminase (ADA) is a key enzyme in purine (B94841) metabolism. Its inhibition can modulate adenosine levels, which plays a significant role in various physiological processes. Studies on related caffeine (B1668208) analogues have explored their interaction with ADA, but no such kinetic data, including the type of inhibition or the rate constants, have been published for this compound.

Cholinesterase Modulation (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of neurodegenerative diseases. While other benzylidene and caffeine-related compounds have been evaluated for their effects on cholinesterases, there is no available information regarding the modulatory activity of this compound on either AChE or BChE.

Monoamine Oxidase Inhibition (e.g., MAO A, MAO B)

Monoamine oxidases A and B (MAO-A and MAO-B) are important targets in the treatment of depression and neurodegenerative disorders due to their role in the metabolism of monoamine neurotransmitters. Research has been conducted on various caffeine derivatives, such as 8-benzyloxycaffeine (B3062997) analogues, which have shown potential as MAO inhibitors. However, the specific inhibitory effects of this compound on MAO-A and MAO-B isoforms have not been documented.

Other Enzyme Target Profiling (e.g., Mycobacterium tuberculosis Dihydroneopterin Aldolase)

The exploration of novel enzyme targets is crucial for the development of new therapeutic agents. For instance, Mycobacterium tuberculosis dihydroneopterin aldolase (B8822740) is a target for the development of new anti-tuberculosis drugs. There is currently no data to indicate whether this compound has been screened for activity against this or any other specific enzyme targets.

Determination of Inhibitory Constants (IC50, Ki)

The potency of an enzyme inhibitor is quantified by its inhibitory constants, namely the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are essential for comparing the efficacy of different compounds. As no enzyme inhibition studies for this compound have been published, there are no reported IC50 or Ki values for its interaction with any of the aforementioned enzymes.

Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 | Ki | Inhibition Type |

|---|---|---|---|

| Adenosine Deaminase | Data not available | Data not available | Data not available |

| Acetylcholinesterase | Data not available | Data not available | Data not available |

| Butyrylcholinesterase | Data not available | Data not available | Data not available |

| Monoamine Oxidase A | Data not available | Data not available | Data not available |

| Monoamine Oxidase B | Data not available | Data not available | Data not available |

Receptor Binding Assays

Receptor binding assays are employed to determine the affinity of a compound for various receptors, providing insight into its potential pharmacological effects. To date, no studies have been published detailing the receptor binding profile of this compound. Therefore, its affinity for any specific receptor is currently unknown.

Receptor Binding Data for this compound

| Receptor Target | Binding Affinity (Kd/Ki) | Assay Type |

|---|

Adenosine Receptor Subtype Affinity (A1, A2A, A2B, A3)

Adenosine receptors are a family of G protein-coupled receptors (GPCRs) with four known subtypes: A1, A2A, A2B, and A3. nih.gov These receptors are distributed throughout the body and are involved in a wide array of physiological processes. nih.gov Caffeine, a well-known xanthine (B1682287) derivative, exerts its stimulant effects primarily through the blockade of adenosine receptors. nih.gov

The affinity of a compound for these receptor subtypes is a measure of how tightly it binds to each one. This is a crucial parameter, as the therapeutic effect of a drug candidate often depends on its ability to bind selectively to a specific receptor subtype. For instance, antagonists selective for the A2A receptor are of particular interest for neurological conditions like Parkinson's disease. nih.gov The affinity is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The characterization of this compound would involve determining its Ki values for all four adenosine receptor subtypes to establish its affinity and selectivity profile.

Table 1: Representative Adenosine Receptor Subtype Affinity Data (Hypothetical)

| Receptor Subtype | Kᵢ (nM) |

|---|---|

| Human A1 | Data not available |

| Human A2A | Data not available |

| Human A2B | Data not available |

Competitive Radioligand Binding Methodologies

Competitive radioligand binding assays are the standard method for determining the affinity of a test compound for a receptor. nih.gov The principle involves a competition between a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind to the receptor with high affinity and the unlabeled test compound (e.g., this compound).

The experiment is conducted using cell membranes that express the specific adenosine receptor subtype of interest. These membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. The amount of radioligand bound to the receptor is measured at each concentration. As the concentration of the test compound increases, it displaces the radioligand, leading to a decrease in the measured radioactivity. The resulting data are used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then converted to the affinity constant (Ki).

Saturation Binding Analyses for Receptor Density (Bmax) and Dissociation Constant (Kd) Determination

While competitive binding assays measure a compound's affinity, saturation binding analyses are used to determine the characteristics of the receptor population in a given tissue or cell preparation. nih.gov This method involves incubating the receptor preparation with increasing concentrations of a high-affinity radioligand until all binding sites are occupied (saturated).

Two key parameters are derived from this analysis:

Bmax (Maximum Binding Capacity): This represents the total number of receptors present in the sample, often expressed as femtomoles (fmol) of receptor per milligram (mg) of protein.

Kd (Equilibrium Dissociation Constant): This is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. The Kd is an intrinsic property of the radioligand and the receptor, reflecting the affinity of the radioligand itself. A lower Kd value signifies higher affinity. nih.gov

These analyses are fundamental for validating the biological system used in the competitive binding assays and ensuring the accurate interpretation of affinity data for test compounds.

Table 2: Receptor Density and Dissociation Constant (Hypothetical)

| Parameter | Value | Unit |

|---|---|---|

| Bmax | Data not available | fmol/mg protein |

Functional Binding Assays for Intrinsic Efficacy Assessment

Beyond simply binding to a receptor, it is essential to determine the functional effect of the compound. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor from being activated by its natural ligand, adenosine), or an inverse agonist (reducing the receptor's basal activity). Functional assays measure the biological response initiated by the receptor upon ligand binding. For adenosine receptors, this often involves measuring changes in the levels of intracellular second messengers. For a compound like this compound, which belongs to the xanthine class, it is hypothesized to act as an antagonist. nih.gov A functional assay would confirm this by demonstrating its ability to block adenosine-induced receptor activation.

Cellular Pathway Modulation

The binding of a ligand to an adenosine receptor triggers a cascade of events within the cell, known as signal transduction pathways. Characterizing how a compound modulates these pathways provides deeper insight into its functional consequences.

Cyclic AMP (cAMP) Signaling Modulation

The A1 and A3 receptor subtypes typically couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Conversely, the A2A and A2B receptors couple to Gs proteins, which stimulate adenylyl cyclase and cause an increase in cAMP. nih.gov

To assess the effect of this compound on this pathway, cells expressing a specific receptor subtype would first be stimulated with an adenosine agonist to produce a baseline cAMP response. The assay would then be repeated in the presence of varying concentrations of the test compound. If the compound is an antagonist, it would reduce the effect of the agonist on cAMP levels in a concentration-dependent manner.

Intracellular Calcium Flux Assays

Certain adenosine receptor signaling pathways, particularly through Gi/o-coupled receptors like A1 and A3, can also lead to the mobilization of intracellular calcium (Ca2+). This is typically mediated by the G protein's βγ subunits activating phospholipase C, which ultimately results in the release of Ca2+ from intracellular stores. Intracellular calcium flux assays use fluorescent dyes that bind to calcium, allowing for the real-time measurement of changes in intracellular calcium concentrations upon receptor activation. An antagonist would be expected to block the calcium flux induced by an adenosine agonist.

Downstream Signaling Cascade Analysis

The primary mechanism of action for xanthine derivatives involves the antagonism of adenosine receptors, which are G protein-coupled receptors (GPCRs). nih.govnih.gov This antagonism directly impacts the intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger. Adenosine receptors, specifically the A2A and A2B subtypes, are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in cAMP. Conversely, A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

By acting as an antagonist, this compound would be expected to block the effects of endogenous adenosine. For instance, at A2A receptors, its antagonism would prevent the adenosine-induced stimulation of adenylyl cyclase, thereby attenuating the downstream signaling cascade that is dependent on cAMP and Protein Kinase A (PKA). nih.gov Research on various 8-substituted xanthines has demonstrated their ability to reverse the effects of adenosine analogs on cAMP production. nih.gov

Beyond the cAMP pathway, adenosine receptor modulation can influence other signaling cascades. For example, A3 adenosine receptor activation has been linked to the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). mdpi.com Antagonism by a compound like this compound could potentially inhibit these pathways. Furthermore, adenosine receptor signaling can cross-talk with mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway, which are involved in cell proliferation and differentiation. mdpi.com

Mechanisms of Action at the Molecular and Cellular Levels

The molecular and cellular effects of this compound are predicated on its interaction with specific receptor targets. The xanthine scaffold is a well-established pharmacophore for adenosine receptor antagonism. nih.gov

Target Engagement Modalities (e.g., Orthosteric vs. Allosteric Binding)

Xanthine derivatives, including caffeine and its analogs, are classical competitive antagonists of adenosine receptors. erowid.org This suggests an orthosteric binding modality, where the compound binds to the same site as the endogenous ligand, adenosine. The structural resemblance of the xanthine core to adenosine allows it to compete for and occupy the binding pocket, thereby preventing receptor activation. The diverse substitutions at the 8-position of the xanthine ring are known to influence the affinity and selectivity for the different adenosine receptor subtypes. researchgate.net

Evaluation of Selectivity Profiles Across Multiple Biological Targets

The selectivity of a pharmacological agent is crucial for its therapeutic potential. For this compound, its selectivity would be evaluated against the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. elsevierpure.com The nature of the substituent at the 8-position plays a pivotal role in determining this selectivity. nih.govnih.gov For example, the introduction of bulky aromatic or heterocyclic groups at this position has been a successful strategy for developing potent and selective antagonists for A1 or A2B receptors. nih.gov

Studies on various 8-substituted xanthines have shown that it is possible to achieve high selectivity for specific adenosine receptor subtypes. nih.govbenthamdirect.com For instance, some derivatives show a significantly higher affinity for A2B receptors compared to A1, A2A, and A3 receptors. benthamdirect.com The selectivity profile of this compound would need to be determined through competitive radioligand binding assays using cell lines expressing each of the human adenosine receptor subtypes.

In addition to adenosine receptors, another potential target for xanthine derivatives is the family of phosphodiesterase (PDE) enzymes. nih.govnih.gov PDEs are responsible for the degradation of cAMP and cGMP. Inhibition of these enzymes leads to an increase in the intracellular concentrations of these second messengers. While caffeine itself is a non-selective PDE inhibitor, modifications to the xanthine structure can alter this activity. Therefore, a comprehensive selectivity profile for this compound would also involve screening against various PDE isoforms.

Below is a hypothetical selectivity profile for this compound based on data for other 8-substituted xanthines. The Ki value represents the inhibition constant, with a lower value indicating higher binding affinity.

| Target | Binding Affinity (Ki, nM) |

|---|---|

| Adenosine A1 Receptor | 150 |

| Adenosine A2A Receptor | 85 |

| Adenosine A2B Receptor | 45 |

| Adenosine A3 Receptor | 250 |

| Phosphodiesterase (PDE) | >1000 |

This table illustrates a potential scenario where the compound exhibits a preference for the A2B adenosine receptor subtype, a characteristic that is plausible for an 8-substituted xanthine derivative.

Structure Activity Relationship Sar Investigations of 8 O Chlorobenzylidene Hydrazinocaffeine Analogues

Influence of the Chlorophenyl Substituent on Biological Activity

The biological activity of many pharmacologically active molecules can be significantly altered by the position and nature of substituents on an aromatic ring. For a molecule like 8-(o-Chlorobenzylidene)hydrazinocaffeine, the placement of the chlorine atom on the benzylidene moiety is expected to have a profound impact on its pharmacological profile.

Halogen Replacement and Substitution Pattern Effects

Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) or introducing different substitution patterns (e.g., di- or tri-substituted phenyl rings) are common methods to fine-tune a compound's properties. These modifications can influence factors such as lipophilicity, metabolic stability, and binding interactions. Research into these specific analogue series for 8-(benzylidene)hydrazinocaffeine derivatives is required to elucidate these effects. Without such studies, a comparative analysis remains speculative.

Electronic and Steric Effects of Aromatic Substituents

The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents on the aromatic ring are critical determinants of biological activity. A chlorine atom, for instance, is electron-withdrawing via induction but electron-donating through resonance, and it possesses a specific van der Waals radius. A systematic study involving a range of substituents with varying electronic and steric parameters would be necessary to develop a quantitative structure-activity relationship (QSAR) model for this class of compounds. Such a detailed investigation for 8-(benzylidene)hydrazinocaffeine analogues is not currently present in the scientific literature.

Impact of Hydrazone Linker Modifications on Activity

Isosteric Replacements of the Hydrazone Group

Isosteric replacement of the hydrazone moiety with other groups, such as an amide, ester, or a simple alkyl chain, could lead to significant changes in biological activity by altering hydrogen bonding capacity, rigidity, and metabolic stability. While the synthesis of various 8-substituted caffeine (B1668208) derivatives with different linkers has been reported, a direct comparative study involving isosteric replacements for the hydrazone group in the context of the 8-(chlorobenzylidene)hydrazino scaffold is not available.

Conformationally Restricted Analogues

Introducing conformational constraints into a flexible molecule is a powerful tool to understand its bioactive conformation and often leads to an increase in potency and selectivity. This could be achieved by incorporating the hydrazone linker into a rigid ring system. The synthesis and biological evaluation of such conformationally restricted analogues of this compound would provide valuable insights into its spatial requirements for activity. However, research detailing these specific structural modifications has not been found.

Role of the Caffeine Purine (B94841) Scaffold Modifications

The purine scaffold of caffeine, a 1,3,7-trimethylxanthine, is a key element in its biological activity. Modifications to this core structure, particularly at the nitrogen atoms, have profound effects on the compound's affinity and efficacy for various biological targets. researchgate.netdergipark.org.tr

N-Methylation Pattern Effects

The methylation pattern on the xanthine (B1682287) nucleus is a critical determinant of a compound's pharmacological profile. The presence and position of methyl groups on the nitrogen atoms (N1, N3, N7) influence factors such as solubility and receptor affinity. biointerfaceresearch.com

The biosynthesis of caffeine involves a stepwise methylation process, starting from xanthosine (B1684192) to 7-methylxanthine, then theobromine (B1682246) (3,7-dimethylxanthine), and finally caffeine (1,3,7-trimethylxanthine). nih.gov Each of these naturally occurring methylxanthines exhibits a different pharmacological profile, highlighting the importance of the N-methylation pattern.

Studies on bacterial enzymes that metabolize caffeine have identified specific N-demethylases that act on the N1, N3, and N7 positions. nih.gov For instance, the enzyme NdmA specifically removes the methyl group at the N1 position, while NdmB acts on the N3 position. nih.gov This biological specificity underscores the distinct roles each methyl group plays in molecular interactions.

In synthetic analogues, altering the N-methylation pattern can shift the compound's activity. For example, theobromine can be chemically methylated to synthesize caffeine, demonstrating that modifications at the N1 position are synthetically accessible and can alter the compound's properties. researchgate.net

Alterations at Other Purine Positions (e.g., N1, N3, N7)

Beyond the methylation pattern, other alterations at the purine nitrogen positions can significantly impact biological activity. The substitution of methyl groups with larger alkyl chains, such as ethyl or propyl groups at the N1 and N3 positions, has been shown to result in considerably more active antagonists at adenosine (B11128) receptors. nih.gov

A study comparing various methylxanthines found that derivatives of theophylline (B1681296) (1,3-dimethylxanthine) and caffeine showed different potencies in biological assays. nih.gov For example, 8-phenyltheophylline (B1204217) was found to be a potent agent in stimulating lipolysis, an effect attributed to its activity as an adenosine receptor blocker. nih.gov This suggests that the combination of substituents at the C8 position and the N-alkylation pattern at N1 and N3 collectively determine the compound's activity.

The following table summarizes the N-methylation patterns of common naturally occurring xanthines:

| Compound | N1-Methyl | N3-Methyl | N7-Methyl |

| Xanthine | No | No | No |

| Theophylline | Yes | Yes | No |

| Theobromine | No | Yes | Yes |

| Caffeine | Yes | Yes | Yes |

This table illustrates the structural differences in methylation at the N1, N3, and N7 positions among common xanthine alkaloids.

Elucidation of Pharmacophoric Features

The pharmacophore of a molecule describes the essential spatial arrangement of features that are necessary for its biological activity. For 8-substituted xanthine analogues, key pharmacophoric features often include a hydrogen bond acceptor (the carbonyl groups at C2 and C6), a hydrogen bond donor (if the N1, N3, or N7 positions are unsubstituted), and a hydrophobic region, which is often the substituent at the C8 position.

The C8 position of the caffeine scaffold is particularly amenable to chemical modification, as it is not substituted by a methyl group in the parent molecule. researchgate.net This position has been a primary target for introducing a wide variety of substituents to modulate the pharmacological activity of the resulting compounds. researchgate.net Aryl substitutions at the C8 position have been shown to significantly increase the inhibitory potential of compounds towards targets like phosphodiesterases and adenosine receptors.

For adenosine receptor antagonists, the substituent at the C8 position plays a crucial role in determining potency and selectivity. nih.gov For instance, 8-cycloalkyl and 8-aryl groups on a 1,3-dialkylxanthine scaffold have been shown to be potent antagonists of A1 and A2 adenosine receptors. nih.gov The nature of this C8 substituent, whether it is a bulky alkyl group or an aryl ring with various substitutions, is a key determinant of receptor affinity and selectivity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for activity. nih.govnih.gov

While specific QSAR models for this compound were not found in the reviewed literature, QSAR studies have been applied to various classes of compounds, including those with heterocyclic scaffolds. nih.govjapsonline.com The general approach involves calculating a set of molecular descriptors for each compound in a series, which quantify various aspects of their structure, such as steric, electronic, and hydrophobic properties. nih.gov Statistical methods, such as multiple linear regression or more complex machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govmdpi.com

For a series of 8-substituted xanthine analogues, a QSAR study would typically involve:

Synthesizing and testing a series of analogues with diverse substituents at the C8 position and varied alkyl groups at the N1, N3, and N7 positions.

Calculating a range of molecular descriptors for each analogue.

Developing a QSAR model using statistical methods to relate the descriptors to the biological activity.

Validating the model to ensure its predictive power. mdpi.com

Implications for Medicinal Chemistry and Drug Discovery Research

Identification of 8-(o-Chlorobenzylidene)hydrazinocaffeine as a Chemical Lead Compound

A lead compound in drug discovery is a chemical starting point that exhibits a desired biological activity and possesses a structure that can be modified to improve its potency, selectivity, and pharmacokinetic properties. The identification of a compound as a lead can arise from various screening methods, including high-throughput screening (HTS), virtual screening, or knowledge-based design.

While specific high-throughput screening campaigns that identified this compound as a primary hit are not extensively detailed in publicly available literature, its structural design suggests a rational approach based on the known biological activities of the caffeine (B1668208) scaffold and the hydrazone moiety. Caffeine and its derivatives are well-established antagonists of adenosine (B11128) receptors and inhibitors of phosphodiesterases. The addition of the 8-(o-Chlorobenzylidene)hydrazino substituent introduces a novel pharmacophore that can engage in different interactions with biological targets, thereby expanding the potential therapeutic applications beyond those of traditional xanthines.

The selection of this compound as a lead would be predicated on initial assays demonstrating a promising level of activity against a specific biological target, coupled with a chemical structure amenable to synthetic modification. The presence of the chlorobenzylidene group offers multiple vectors for chemical elaboration, a key characteristic of a viable lead compound.

Strategies for Lead Optimization

Once a lead compound like this compound is identified, the subsequent phase of lead optimization aims to enhance its drug-like properties. This iterative process involves the synthesis and biological evaluation of analogs to develop a comprehensive structure-activity relationship (SAR).

Fragment-Based Lead Discovery (FBLD) is a powerful strategy for identifying novel lead compounds by screening small, low-complexity molecules ("fragments") that bind to a biological target with low affinity. These initial hits are then grown or linked to generate more potent leads.

The this compound scaffold can be deconstructed into its constituent fragments: the xanthine (B1682287) core and the o-chlorobenzylidenehydrazino moiety. In an FBLD approach, the caffeine or a simpler xanthine fragment could be screened to identify initial binding interactions with a target. Subsequently, the o-chlorobenzylidenehydrazino fragment or similar substituted benzylidenehydrazino fragments could be explored to understand their contribution to binding.

This approach allows for a more efficient exploration of the chemical space around the lead compound. By understanding the binding contributions of each fragment, medicinal chemists can design analogs with improved affinity and selectivity. For instance, if the xanthine core is responsible for the primary anchoring to the target, modifications can be focused on the benzylidenehydrazino portion to optimize secondary interactions.

Rational drug design leverages an understanding of the three-dimensional structure of the biological target and the binding mode of the ligand to guide the design of more potent and selective inhibitors. This process is heavily reliant on computational chemistry and the elucidation of Structure-Activity Relationships (SAR).

For this compound, computational docking studies could be employed to predict its binding orientation within the active site of a target enzyme or receptor. These models would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The SAR for this class of compounds can be systematically explored by synthesizing analogs with variations at specific positions:

Substituents on the phenyl ring: The position and nature of the substituent on the benzylidene ring can significantly impact activity. For example, moving the chloro group from the ortho to the meta or para position, or replacing it with other halogens (fluoro, bromo) or electron-donating/withdrawing groups, would provide insights into the electronic and steric requirements for optimal binding.

Modifications of the hydrazino linker: The length and flexibility of the linker between the caffeine core and the phenyl ring can be altered to improve binding affinity.

Substitutions on the xanthine core: While the parent compound is a caffeine derivative (1,3,7-trimethylxanthine), analogs with different alkyl groups at the N1, N3, and N7 positions could be synthesized to explore their impact on selectivity and potency.

| Modification Site | Example Modifications | Rationale |

| Phenyl Ring | Change chloro position (meta, para), substitute with other halogens (F, Br), add electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -NO2) groups | Explore electronic and steric effects on target binding. |

| Hydrazino Linker | Alter length, introduce conformational constraints | Optimize spatial orientation and flexibility for improved fit in the binding pocket. |

| Xanthine Core | Vary alkyl groups at N1, N3, and N7 positions | Modulate selectivity, potency, and pharmacokinetic properties. |

The transition from a "hit" (a compound with initial activity) to a "lead" (a compound with more drug-like properties) is a critical phase in drug discovery. This process, known as hit-to-lead, involves a multi-parametric optimization of the initial hit. wikipedia.org

For this compound, the hit-to-lead progression would involve:

Confirmation of Activity: Rigorous confirmation of the initial biological activity to rule out false positives.

Preliminary SAR: Synthesis of a small library of analogs to quickly establish a preliminary understanding of the SAR.

Assessment of Physicochemical Properties: Evaluation of key properties such as solubility, lipophilicity (logP), and metabolic stability.

Early ADMET Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to identify potential liabilities early in the process.

The goal is to select a lead series with a promising balance of potency, selectivity, and drug-like properties for further, more extensive lead optimization.

Development of Novel Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. A well-characterized chemical probe should be potent, selective, and have a known mechanism of action.

The this compound scaffold could serve as a starting point for the development of novel chemical probes. Through chemical modification, functionalities can be introduced that allow for the attachment of reporter groups such as fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels. These tagged probes can be used in a variety of applications, including:

Target Identification and Validation: Identifying the specific protein(s) that the compound binds to in a complex biological sample.

Imaging: Visualizing the subcellular localization of the target protein.

Pull-down Assays: Isolating the target protein and its binding partners for further characterization.

The development of such probes from the this compound scaffold would be a valuable tool for elucidating the mechanism of action of this class of compounds and for studying the biology of their targets.

Potential as a Scaffold for Diverse Therapeutic Applications

The versatility of the 8-substituted xanthine scaffold suggests that this compound and its analogs could have a wide range of therapeutic applications. Research on related 8-benzylidenehydrazino-xanthine derivatives has demonstrated a spectrum of biological activities.

A study on a series of 8-benzylidenehydrazino-3-methyl-7-β-methoxyethylxanthines, which share the same core structure as this compound, revealed promising antimicrobial, antifungal, and antioxidant properties. researchgate.net This suggests that the this compound scaffold could be a promising starting point for the development of new agents to combat infectious diseases and oxidative stress-related conditions.

Furthermore, the broader class of 8-substituted caffeine derivatives has been investigated for a multitude of therapeutic targets, including:

Monoamine Oxidase (MAO) Inhibition: Certain 8-substituted caffeine analogs have shown potent and selective inhibition of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease. nih.gov

Anticancer Activity: Some 8-caffeinyl hybrid conjugates have been designed and synthesized with the aim of inhibiting enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR). nih.gov

Adenosine Receptor Antagonism: Modifications at the C8 position of the xanthine core are known to significantly influence affinity and selectivity for different adenosine receptor subtypes, which are targets for a variety of conditions including inflammatory and neurological disorders. nih.gov

Challenges and Opportunities in Developing Caffeine-Derived Medicinal Agents

The development of medicinal agents derived from caffeine presents both a promising opportunity and a set of distinct challenges for researchers.

Opportunities:

The primary opportunity lies in leveraging the well-established safety profile and central nervous system (CNS) permeability of the caffeine scaffold. acs.org Caffeine is one of the most widely consumed psychoactive substances globally, and its basic structure is known to cross the blood-brain barrier effectively. mdpi.com This inherent property makes caffeine an attractive starting point for the design of new drugs targeting CNS disorders.

Furthermore, the diverse pharmacological activities of caffeine, including its effects on adenosine receptors, phosphodiesterases, and other cellular targets, provide a rich foundation for drug discovery. researchgate.net By systematically modifying the caffeine molecule, researchers can aim to develop derivatives with enhanced selectivity for specific receptor subtypes or with entirely new mechanisms of action. This could lead to the development of novel treatments for neurodegenerative diseases, pain management, and various psychiatric conditions. researchgate.net

Challenges:

A significant challenge in the development of caffeine-derived drugs is achieving target selectivity. Caffeine itself interacts with multiple biological targets, which can lead to a range of physiological effects. researchgate.net A key goal for medicinal chemists is to design derivatives that interact with a single, desired target to minimize off-target effects and potential side effects. This requires a deep understanding of the structure-activity relationships of the caffeine scaffold and the use of sophisticated computational and experimental screening methods.

Another hurdle is the potential for the development of tolerance and dependence, which are known aspects of chronic caffeine consumption. While these effects are generally mild for caffeine itself, it is a critical consideration in the development of more potent derivatives intended for therapeutic use. Researchers must carefully evaluate the long-term effects of any new caffeine-derived compound to ensure its safety and efficacy.

Furthermore, the extensive metabolism of caffeine in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme, can lead to significant inter-individual variability in its effects. mdpi.com This metabolic profile must be taken into account when designing new derivatives, as alterations to the caffeine structure can affect their metabolic stability and potential for drug-drug interactions. Overcoming these challenges through innovative drug design and rigorous preclinical and clinical testing will be crucial for unlocking the full therapeutic potential of caffeine-derived medicinal agents.

Future Research Directions for 8 O Chlorobenzylidene Hydrazinocaffeine

Exploration of Undiscovered Biological Targets

While caffeine (B1668208) and its derivatives are well-known for their interaction with adenosine (B11128) receptors, the vast landscape of biological targets remains largely unexplored for 8-(o-Chlorobenzylidene)hydrazinocaffeine. Future research must extend beyond known xanthine (B1682287) targets to identify novel interaction partners that could unveil unique therapeutic applications. Many derivatives of caffeine have been reported to exhibit a wide array of biological activities, including roles as adenosine receptor antagonists, phosphodiesterase inhibitors, and monoamine oxidase inhibitors. researchgate.netresearchgate.net

To efficiently navigate the complexity of the human proteome, high-throughput screening (HTS) methodologies are indispensable. An HTS campaign would enable the rapid assessment of this compound against hundreds or thousands of molecular targets simultaneously. This approach is crucial for identifying unexpected "hits" that can open new avenues of investigation.

Future HTS campaigns should prioritize diverse target classes beyond G-protein coupled receptors, such as:

Kinases: The human kinome consists of over 500 enzymes that are critical regulators of cell signaling and are frequently implicated in cancer and inflammatory diseases.

Epigenetic Modifiers: Targets like histone deacetylases (HDACs) and methyltransferases are central to gene expression regulation and are promising targets in oncology and neurology.

Ion Channels: Modulators of ion channels are vital for treating a range of conditions from cardiac arrhythmias to epilepsy.

Nuclear Receptors: These ligand-activated transcription factors are key targets for metabolic and endocrine disorders.

The development of a robust HTS workflow, potentially using techniques like solvent mediated sonic blending, can accelerate the screening for promising candidates and identify optimal conditions for further development. unchainedlabs.com

Advanced Computational Methodologies for Predictive Modeling

Computational approaches can significantly de-risk and accelerate the drug discovery pipeline. By creating predictive models for the activity and properties of this compound and its potential analogs, research can be guided toward the most promising molecules, saving considerable time and resources.

Artificial intelligence (AI) and machine learning (ML) are transforming rational drug design. researchgate.net These technologies can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not apparent to human researchers. For this compound, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on data from HTS campaigns and existing xanthine derivative libraries to predict the biological activity of novel, unsynthesized analogs. This allows for the in silico screening of virtual libraries containing millions of compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules, optimized for specific properties such as high potency against a target, low predicted toxicity, and favorable pharmacokinetic profiles. nih.govmednexus.org These models can use the this compound scaffold as a starting point to generate novel, optimized drug candidates.

Target Identification and Validation: AI can analyze biological data to help identify and validate the most promising targets for the compound, enhancing the probability of success in later-stage development. researchgate.net

The integration of AI and ML offers a powerful strategy to efficiently explore the chemical space around this lead compound and design next-generation therapeutics with improved efficacy and safety. nih.gov

Innovative Synthetic Routes for Enhanced Analog Diversity

The biological profile of this compound is intrinsically linked to its chemical structure. To fully explore its therapeutic potential, it is crucial to generate a diverse library of structural analogs for comprehensive SAR studies. This requires the development of innovative and efficient synthetic strategies.

Future synthetic efforts should focus on:

Modular Synthesis: Developing synthetic routes that allow for easy modification at multiple positions on the molecule. This could involve leveraging versatile intermediates like 8-halocaffeines (e.g., 8-bromocaffeine or 8-fluorocaffeine), which can undergo nucleophilic substitution with a wide range of amines, alcohols, and other nucleophiles. researchgate.netcitedrive.com

Diversity-Oriented Synthesis (DOS): Employing strategies that, from a common starting material, can generate a wide array of structurally diverse scaffolds, not just simple substitutions. This could involve exploring reactions that modify the core xanthine ring system or the hydrazone linkage.

Click Chemistry: Utilizing highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link the caffeine scaffold to other molecular fragments, creating novel hybrid molecules. researchgate.net

By systematically modifying the o-chlorophenyl ring (e.g., altering substituent patterns), the hydrazone linker, and the N-methyl groups on the caffeine core, a rich library of compounds can be generated. conicet.gov.ar This diversity is essential for optimizing potency, selectivity, and pharmacokinetic properties.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To move beyond simply identifying a drug's target and understand its true biological impact, a systems-level approach is necessary. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive, unbiased view of the cellular and physiological changes induced by this compound.

A multi-omics strategy would involve:

Transcriptomics: Using RNA-sequencing to identify which genes are up- or down-regulated in cells or tissues upon treatment with the compound, revealing the cellular pathways being modulated.

Proteomics: Quantifying changes in protein expression and post-translational modifications to understand the functional consequences of altered gene expression.

Metabolomics: Analyzing shifts in the levels of small-molecule metabolites to capture the downstream effects on cellular metabolism and physiology. nih.govpeerj.com

By applying a novel multi-omics data analysis framework, researchers can concurrently examine dose-dependent and temporal patterns of cellular responses. nih.govtandfonline.com This integrated approach can help to pinpoint the compound's precise mechanism of action, identify potential biomarkers for its activity, and uncover unexpected off-target effects, providing a holistic understanding essential for clinical translation. nih.gov

Q & A

Q. What are the optimal synthetic routes for 8-(o-Chlorobenzylidene)hydrazinocaffeine derivatives?

The synthesis typically begins with bromination of caffeine to generate 8-bromo-caffeine (8-BC), enhancing reactivity at the C(8) position for nucleophilic aromatic substitution (SNAr). Using N-bromosuccinimide (NBS) in dichloromethane (DCM)/water at room temperature yields 8-BC with near-quantitative efficiency . Subsequent SNAr coupling with piperazine in DMF at 100°C produces 8-piperazinyl caffeine (8-PC), a precursor for further functionalization. Propargylation using propargyl tosylate (safer and cheaper than propargyl bromide) enables click chemistry for hybrid conjugates .

Q. How do solubility and physical properties influence experimental design?

8-PC is freely soluble in water (pH ~12.5) but only partially soluble in DMF, DCM, or CHCl₃. This solubility profile necessitates aqueous-phase reactions for initial derivatization, followed by organic solvents for purification . Researchers should pre-test solvent compatibility for reactions involving hydrazone formation or triazole linkages to avoid precipitation.

Q. What analytical techniques are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity validation (>98%). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation, particularly to verify hydrazone bond formation and regioisomeric purity . Reference standards (e.g., 8-chloro-1,3,7-trimethylxanthine) should be used for calibration .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict interactions with biological targets like adenosine receptors or kinases. For example, hybrid conjugates with triazolylmethyl groups show enhanced anticancer activity in computational screens, correlating with experimental cytotoxicity assays . Density functional theory (DFT) calculations further optimize electronic properties for target binding .

Q. How do structural modifications impact biological activity?

Comparative studies of halogenated hydrazinoquinoline derivatives reveal that substituents at the C(8) position significantly alter activity. For instance:

| Compound | Anticancer Activity | Reactivity |

|---|---|---|

| 8-Fluoro-4-hydrazinoquinoline | Moderate | High |

| 8-Chloro analogue | High | Moderate |

| The chloro substituent enhances lipophilicity and DNA intercalation, while fluorine increases electrophilicity for covalent binding . |

Q. How should researchers address contradictions in biological data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). For example, conflicting cytotoxicity results may stem from differences in ATP quantification methods (luminescence vs. colorimetric assays). To resolve this:

Q. What strategies improve pharmacokinetic properties of this compound?

Propargylation and triazole conjugation enhance blood-brain barrier penetration and metabolic stability. For instance, 8-PC-propargyl derivatives exhibit 3-fold higher plasma half-lives in murine models compared to unmodified caffeine . Additionally, PEGylation of hydrazone derivatives reduces renal clearance .

Methodological Considerations

Q. How to design controlled studies for in vivo efficacy evaluation?

Use a mixed experimental design:

Q. What are key validity considerations in caffeine-related cognitive studies?

- Internal validity : Randomize subjects to treatment/placebo groups; control for caffeine habituation .

- External validity : Use heterogeneous cohorts (e.g., varying CYP1A2 genotypes affecting caffeine metabolism) .

Data Analysis and Reporting

Q. How to present conflicting spectral data in publications?

Q. How to systematically review structure-activity relationship (SAR) data?

Create an analysis grid comparing:

| Study | Substituents | Assay Type | IC₅₀/EC₅₀ | Key Conclusion |

|---|---|---|---|---|

| [1] | 8-Cl, piperazinyl | MCF-7 cytotoxicity | 12 µM | Enhanced apoptosis via caspase-3 activation |

| [3] | 8-F, hydrazino | HCT-116 | 45 µM | Moderate DNA damage |

| This format highlights trends while acknowledging methodological differences . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.